(2-Aminoethyl)(2,2-difluoroethyl)methylamine
Overview
Description
“(2-Aminoethyl)(2,2-difluoroethyl)methylamine” is an organic compound with the chemical formula C5H12F2N2 . It is also known as N’-(2,2-difluoroethyl)-N’-methylethane-1,2-diamine . It is often used in the form of its hydrochloride salt .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chain of carbon atoms, with two fluorine atoms attached to one of the carbon atoms, and two amine groups (-NH2) attached to two other carbon atoms . The presence of the fluorine atoms and the amine groups give this compound its unique properties .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 174.62 . The hydrochloride salt form of this compound is typically stored at +4 °C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available .Scientific Research Applications
Biological Methylation Processes
S-adenosylmethionine (SAM) acts as a major biological methyl donor in reactions catalyzed by methyltransferases, suggesting that compounds similar to (2-Aminoethyl)(2,2-difluoroethyl)methylamine could play a role in methylation processes. SAM is also involved in the synthesis of critical biological molecules, indicating the potential of related amines in biosynthesis and metabolic pathways Fontecave, Atta, & Mulliez, 2004.
Fluorinated Compound Synthesis
Fluoroalkyl amino reagents have been developed for introducing fluoroalkyl groups into aromatic substrates, highlighting the importance of fluorinated amines in medicinal and agricultural chemistry. This points to the potential use of this compound in the synthesis of fluorinated compounds with applications in these fields Schmitt et al., 2017.
Stereospecific Derivatization
The stereospecific derivatization of amphetamines and related compounds for analytical purposes involves the use of specific reagents for amino groups, suggesting applications of this compound in analytical chemistry and drug testing Shin & Donike, 1996.
Photopolymerization Processes
The development of photoinifers for nitroxide-mediated photopolymerization points to the potential use of this compound in materials science, particularly in the development of polymers with specific properties Guillaneuf et al., 2010.
Fluorinated Amino Acid Synthesis
The synthesis of fluorinated amino acids for pharmaceutical applications suggests the relevance of this compound in the development of novel drugs and biochemical probes Pigza, Quach, & Molinski, 2009.
Mechanism of Action
Target of Action
The primary targets of (2-Aminoethyl)(2,2-difluoroethyl)methylamine are heteroatom nucleophiles, including thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the electrophilic 2,2-difluoroethylation .
Mode of Action
This compound interacts with its targets through an electrophilic 2,2-difluoroethylation process . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . This interaction results in the formation of 2,2-difluoroethylated nucleophiles .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving the 2,2-difluoroethyl group . This group is an important lipophilic hydrogen bond donor in medicinal chemistry . The resulting 2,2-difluoroethylated nucleophiles can participate in various downstream reactions, contributing to the synthesis of complex molecules .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of 2,2-difluoroethylated nucleophiles . These nucleophiles can be incorporated into a wide range of small molecules, enhancing their lipophilicity and potentially improving their pharmacological properties .
Safety and Hazards
properties
IUPAC Name |
N'-(2,2-difluoroethyl)-N'-methylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12F2N2/c1-9(3-2-8)4-5(6)7/h5H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWVDKDSDLHMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
795299-76-2 | |
Record name | (2-aminoethyl)(2,2-difluoroethyl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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